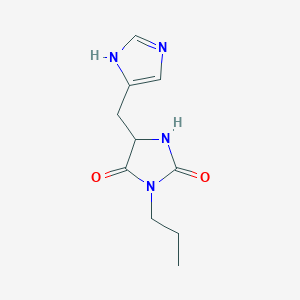![molecular formula C10H14S3 B13952118 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine CAS No. 524709-13-5](/img/structure/B13952118.png)
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine is an organic compound belonging to the class of heterocyclic compounds It features a unique structure with a thieno[3,4-b][1,4]dithiine core, which is a fused ring system containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of diethyl malonate with sulfur and a suitable base to form the thieno[3,4-b][1,4]dithiine ring system. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur atoms or the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thieno[3,4-b][1,4]dithiine derivatives.
Scientific Research Applications
2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine involves its interaction with specific molecular targets and pathways. The compound’s sulfur atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its unique ring structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedithiothiophene: Similar in structure but with different substituents, leading to variations in chemical reactivity and applications.
3,4-Ethylenedioxythiophene: Another related compound with oxygen atoms instead of sulfur, used extensively in organic electronics.
Uniqueness
Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
524709-13-5 |
|---|---|
Molecular Formula |
C10H14S3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
2,3-diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine |
InChI |
InChI=1S/C10H14S3/c1-3-7-8(4-2)13-10-6-11-5-9(10)12-7/h5-8H,3-4H2,1-2H3 |
InChI Key |
HQLCDYKEPBBYFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(SC2=CSC=C2S1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
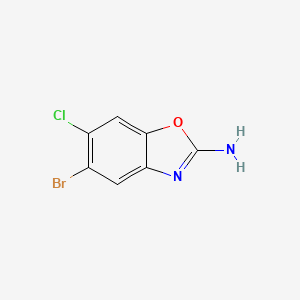
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
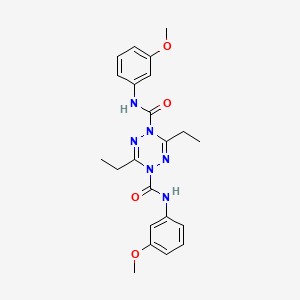

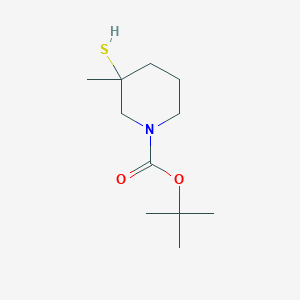
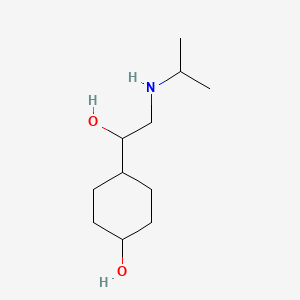
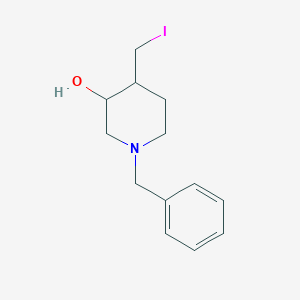
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
![(4-Chloro-phenyl)-[6-(3,5-dimethyl-pyrazol-1-yl)-5-methylaminomethyl-pyrazin-2-yl]-amine](/img/structure/B13952130.png)

